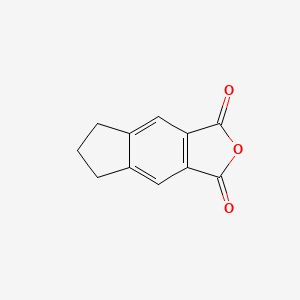

5,6-Indandicarboxylic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Indandicarboxylic anhydride is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

5,6-Indandicarboxylic anhydride has been investigated for its potential use in pharmaceuticals, particularly as a precursor for anesthetic compounds. Research indicates that derivatives of this compound can induce sedative effects in mammalian subjects, making them suitable candidates for intravenous anesthetics. The synthesis of novel anesthetic compositions utilizing this compound has shown promising results in terms of solubility and reduced side effects compared to traditional agents .

Case Study: Anesthetic Composition

- Objective : To develop a water-soluble anesthetic.

- Method : The compound was reacted with various amines to form derivatives that exhibited sedative properties.

- Findings : The resulting compounds demonstrated effective sedation with minimal adverse reactions, indicating their potential for clinical use .

Polymer Science

In polymer chemistry, this compound serves as a key monomer in the synthesis of high-performance polymers. Its unique structure allows for the formation of polyimides and other copolymers through ring-opening metathesis polymerization.

Case Study: Poly(N-cyclohexyl-exo-norbornene-5,6-dicarboximide)

- Objective : To evaluate the polymerization behavior of this compound using different initiators.

- Method : Ring-opening metathesis polymerization was conducted with various Grubbs catalysts.

- Results : The study found that Grubbs 1 initiator provided superior control over molecular weight and polymer structure compared to other initiators, yielding high trans content polymers .

Material Science

This compound is also utilized in the development of advanced coatings and adhesives due to its excellent adhesion properties and flexibility. It is incorporated into formulations to enhance performance characteristics such as solvent resistance and durability.

Case Study: Coating Compositions

- Objective : To improve the flexibility and adhesion of industrial coatings.

- Composition : The anhydride was mixed with high molecular weight poly epoxy esters.

- Outcome : The resulting coatings exhibited enhanced flexibility and adhesion without compromising other essential properties like solvent resistance .

Antimicrobial and Antioxidant Properties

Recent studies have explored the antimicrobial and antioxidant capabilities of compounds derived from this compound. These derivatives have been tested against various pathogens, demonstrating significant antibacterial activity.

Case Study: Antimicrobial Activity Evaluation

- Objective : To assess the antibacterial efficacy of synthesized derivatives.

- Method : Agar diffusion method was employed to measure zones of inhibition against standard bacterial strains.

- Results : Some derivatives exhibited superior antibacterial activity compared to conventional antibiotics, highlighting their potential for therapeutic applications .

Data Summary Table

Propiedades

Fórmula molecular |

C11H8O3 |

|---|---|

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

6,7-dihydro-5H-cyclopenta[f][2]benzofuran-1,3-dione |

InChI |

InChI=1S/C11H8O3/c12-10-8-4-6-2-1-3-7(6)5-9(8)11(13)14-10/h4-5H,1-3H2 |

Clave InChI |

NKJKYAYKHJZPFZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC3=C(C=C2C1)C(=O)OC3=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.